molecular formula C14H24N6O B2561946 2-(4-(6-(Piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol CAS No. 1023816-51-4

2-(4-(6-(Piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol

Cat. No.: B2561946
CAS No.: 1023816-51-4
M. Wt: 292.387
InChI Key: SFMBINQJSXTGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(6-(Piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C14H24N6O and its molecular weight is 292.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Investigations

Studies on the stereochemistry of nucleophilic displacements on cyclopropyldibenzosuberanyl substrates have led to improved synthesis methods for key precursors to potent multidrug resistance modulators. These methods involve reactions with piperazine, indicating the relevance of piperazine derivatives in synthesizing complex molecules with potential pharmaceutical applications (Barnett et al., 2004).

Synthesis of Heterocyclic Compounds

Research into synthesizing triazolopyridazines and pyridine derivatives highlights the application of piperazine and similar compounds in creating molecules with anticipated biological activities. These studies focus on developing new chemical entities that might serve as bases for drug discovery, especially in areas such as antibacterial and anticancer therapies (Peet, 1984); (Patel & Agravat, 2007).

Antimicrobial and Anticancer Studies

The synthesis and evaluation of new pyridine derivatives have shown variable and modest activity against bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents. These studies are crucial for identifying novel therapeutic agents against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of certain pyridazine analogs have provided insights into their potential pharmaceutical importance. Detailed structural analysis helps in understanding the molecular interactions and stability, which are critical for drug design and development (Sallam et al., 2021).

Properties

IUPAC Name

2-[4-(6-piperazin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O/c21-12-11-18-7-9-20(10-8-18)14-2-1-13(16-17-14)19-5-3-15-4-6-19/h1-2,15,21H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMBINQJSXTGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.